Cas no 1336364-13-6 ((2r)-1-(4-Methyl-3-nitrophenyl)propan-2-amine)
(2r)-1-(4-Methyl-3-nitrophenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1835153
- 1336364-13-6
- (2r)-1-(4-methyl-3-nitrophenyl)propan-2-amine
- (2r)-1-(4-Methyl-3-nitrophenyl)propan-2-amine
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- Inchi: 1S/C10H14N2O2/c1-7-3-4-9(5-8(2)11)6-10(7)12(13)14/h3-4,6,8H,5,11H2,1-2H3/t8-/m1/s1
- InChI Key: QKOGBZBJJILSLV-MRVPVSSYSA-N
- SMILES: [O-][N+](C1=C(C)C=CC(=C1)C[C@@H](C)N)=O
Computed Properties
- Exact Mass: 194.105527694g/mol
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 71.8Ų
(2r)-1-(4-Methyl-3-nitrophenyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835153-1g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-amine |
1336364-13-6 | 1g |
$1829.0 | 2023-09-19 | ||
| Enamine | EN300-1835153-5g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-amine |
1336364-13-6 | 5g |
$5304.0 | 2023-09-19 | ||
| Enamine | EN300-1835153-10g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-amine |
1336364-13-6 | 10g |
$7866.0 | 2023-09-19 | ||
| Enamine | EN300-1835153-0.05g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-amine |
1336364-13-6 | 0.05g |
$1537.0 | 2023-09-19 | ||
| Enamine | EN300-1835153-0.1g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-amine |
1336364-13-6 | 0.1g |
$1610.0 | 2023-09-19 | ||
| Enamine | EN300-1835153-0.25g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-amine |
1336364-13-6 | 0.25g |
$1683.0 | 2023-09-19 | ||
| Enamine | EN300-1835153-0.5g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-amine |
1336364-13-6 | 0.5g |
$1757.0 | 2023-09-19 | ||
| Enamine | EN300-1835153-1.0g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-amine |
1336364-13-6 | 1g |
$1829.0 | 2023-06-01 | ||
| Enamine | EN300-1835153-2.5g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-amine |
1336364-13-6 | 2.5g |
$3585.0 | 2023-09-19 | ||
| Enamine | EN300-1835153-5.0g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-amine |
1336364-13-6 | 5g |
$5304.0 | 2023-06-01 |
(2r)-1-(4-Methyl-3-nitrophenyl)propan-2-amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (2r)-1-(4-Methyl-3-nitrophenyl)propan-2-amine
Comprehensive Guide to (2R)-1-(4-Methyl-3-nitrophenyl)propan-2-amine (CAS 1336364-13-6): Properties, Applications, and Market Insights
(2R)-1-(4-Methyl-3-nitrophenyl)propan-2-amine (CAS 1336364-13-6) is a chiral organic compound with significant potential in pharmaceutical and chemical research. This nitrophenyl derivative features a stereogenic center at the propan-2-amine moiety, making it particularly valuable for enantioselective synthesis and drug development. The compound's molecular formula is C10H14N2O2, with a molecular weight of 194.23 g/mol.
The 4-methyl-3-nitrophenyl group in this molecule contributes to its unique electronic properties, while the amine functionality provides reactivity for various chemical transformations. Researchers are particularly interested in this compound's potential as a building block for active pharmaceutical ingredients (APIs), especially in the development of central nervous system (CNS) targeted therapies. The global market for such chiral intermediates is growing steadily, driven by increasing demand for enantiomerically pure drugs.
Recent studies highlight the importance of nitrophenyl compounds in medicinal chemistry, particularly for their role in developing novel dopamine receptor modulators. The (2R)-configuration of this specific isomer shows promising biological activity profiles in preliminary research. Pharmaceutical companies are actively investigating similar structures for potential applications in neurological disorders, making 1336364-13-6 a compound of significant commercial interest.
The synthesis of (2R)-1-(4-Methyl-3-nitrophenyl)propan-2-amine typically involves asymmetric hydrogenation or resolution techniques to achieve the desired enantiomeric purity. Current research focuses on developing more efficient catalytic systems for its production, addressing the growing need for cost-effective manufacturing processes in the pharmaceutical industry. The compound's nitro group offers additional synthetic versatility, serving as a potential precursor for various functional group transformations.
Analytical characterization of CAS 1336364-13-6 typically employs techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. The methyl group at the 4-position of the aromatic ring influences the compound's solubility and crystallinity properties, important factors in formulation development.
From a regulatory perspective, (2R)-1-(4-Methyl-3-nitrophenyl)propan-2-amine is subject to standard chemical safety protocols, with researchers required to follow appropriate handling procedures. While not classified as hazardous under normal conditions, proper laboratory practices should always be observed when working with this compound. The pharmaceutical industry's increasing focus on green chemistry principles has spurred interest in developing more sustainable synthetic routes for such intermediates.
The commercial availability of 1336364-13-6 has expanded in recent years, with several specialty chemical suppliers now offering this compound in research quantities. Pricing varies depending on purity and scale, with current market trends showing steady demand from both academic and industrial researchers. The compound's potential applications in neurological drug discovery continue to drive interest from pharmaceutical developers worldwide.
Future research directions for (2R)-1-(4-Methyl-3-nitrophenyl)propan-2-amine include exploring its potential as a scaffold for novel serotonergic compounds and investigating its metabolic stability in biological systems. The compound's structural features make it particularly interesting for medicinal chemists working on blood-brain barrier penetrating molecules, a hot topic in current CNS drug development.
For researchers considering working with CAS 1336364-13-6, it's important to note that proper storage conditions (typically cool and dry environments) help maintain the compound's stability over time. The scientific literature contains increasing references to this specific enantiomer, reflecting growing recognition of its potential in pharmaceutical applications. As the field of chiral drug development continues to expand, compounds like (2R)-1-(4-Methyl-3-nitrophenyl)propan-2-amine will likely play increasingly important roles in drug discovery pipelines.
The intellectual property landscape surrounding 1336364-13-6 and related compounds is evolving, with several patents filed in recent years covering synthetic methods and potential therapeutic applications. This reflects the compound's growing commercial importance in the pharmaceutical sector. Researchers should conduct thorough patent searches before developing applications for this material to avoid potential infringement issues.
From an environmental perspective, (2R)-1-(4-Methyl-3-nitrophenyl)propan-2-amine should be handled with appropriate waste disposal procedures, following local regulations for nitroaromatic compounds. The development of more sustainable synthetic routes for such intermediates remains an active area of research in green chemistry, aligning with broader industry trends toward environmentally friendly manufacturing processes.
In summary, (2R)-1-(4-Methyl-3-nitrophenyl)propan-2-amine (CAS 1336364-13-6) represents an important chiral building block with significant potential in pharmaceutical research and development. Its unique structural features and biological activity profile make it a valuable compound for medicinal chemistry applications, particularly in the field of neurological therapeutics. As research continues to uncover new applications for this molecule, its importance in drug discovery is likely to grow in the coming years.
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